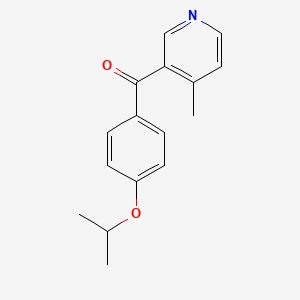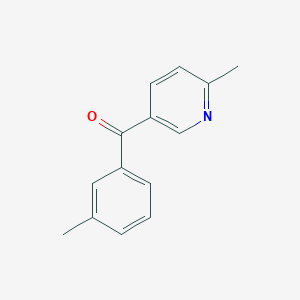
2-Methyl-4-(4-pentylbenzoyl)pyridine
Overview
Description
“2-Methyl-4-(4-pentylbenzoyl)pyridine” is a chemical compound with a molecular weight of 267.37 . Its IUPAC name is (2-methyl-4-pyridinyl)(4-pentylphenyl)methanone . The compound is produced by Rieke Metals, Inc .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H21NO . The InChI code for the compound is 1S/C18H21NO/c1-3-4-5-6-15-7-9-16(10-8-15)18(20)17-11-12-19-14(2)13-17/h7-13H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 410.1±40.0 °C and a predicted density of 1.030±0.06 g/cm3 . The pKa is predicted to be 3.60±0.10 .Scientific Research Applications
Synthesis and Derivatives
- A study focused on synthesizing a series of pyridine derivatives, exploring the reactivity of different pyridine carbonitriles, and producing a range of pyridine derivatives, including 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles. This research is fundamental in understanding the chemical properties and potential applications of pyridine compounds, including 2-Methyl-4-(4-pentylbenzoyl)pyridine (Al-Issa, 2012).
Biochemical Applications
- Another study explored the synthesis and properties of a pyridine compound as a selective metabotropic glutamate receptor antagonist. This research is significant for understanding the potential biochemical and therapeutic applications of pyridine derivatives (Cosford et al., 2003).
Complex Formation and Electronic Structures
- Research involving the creation of singlet diradical complexes with pyridine derivatives, including the study of their geometric and electronic structures, has been conducted. This is crucial for understanding the potential use of pyridine compounds in electronic and material sciences (Samanta et al., 2008).
Corrosion Inhibition
- A study on the synthesis of pyrazolopyridine derivatives and their application as corrosion inhibitors for mild steel in acidic environments was conducted. This demonstrates the potential industrial application of pyridine derivatives in protecting metals against corrosion (Dandia et al., 2013).
Polymer Light Emitting Diodes
- Research into the synthesis of green-emitting Ir(III) complexes with pyridine ligands for use in polymer light-emitting diodes shows the potential of pyridine derivatives in advanced lighting and display technologies (Cho et al., 2010).
Properties
IUPAC Name |
(2-methylpyridin-4-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-6-15-7-9-16(10-8-15)18(20)17-11-12-19-14(2)13-17/h7-13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLSLRKRCOOORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


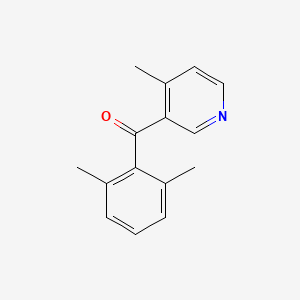

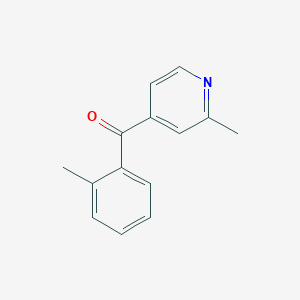


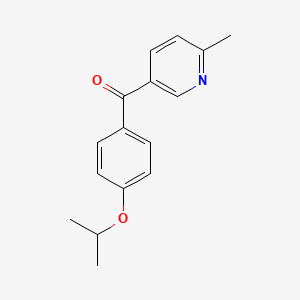

![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)

